ethyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate
Overview
Description
Ethyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized from 2-methyl-3-nitroaniline through a series of reactions including nitration, reduction, and cyclization . The formyl group is then introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 . The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 4-[(3-carboxy-2-methyl-1H-indol-1-yl)methyl]benzoate
Reduction: 4-[(3-hydroxymethyl-2-methyl-1H-indol-1-yl)methyl]benzoate
Substitution: Various halogenated or nitrated derivatives of the indole ring
Scientific Research Applications
Ethyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate is largely dependent on its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate signal transduction pathways . The formyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzoate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with various roles in biology.
The uniqueness of this compound lies in its specific structural features, such as the formyl group and the benzoate ester, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[(3-formyl-2-methylindol-1-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-20(23)16-10-8-15(9-11-16)12-21-14(2)18(13-22)17-6-4-5-7-19(17)21/h4-11,13H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOOPRBIYNTYHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C32)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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